molecular formula C6H4Cl2F5NS B1407541 2,4-Dichloro-6-(pentafluorosulfur)aniline CAS No. 1706446-47-0

2,4-Dichloro-6-(pentafluorosulfur)aniline

Cat. No.: B1407541
CAS No.: 1706446-47-0
M. Wt: 288.06 g/mol
InChI Key: BLHCGGCDNMDKMG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pentafluorosulfur)aniline is a chemical compound with the molecular formula C6H4Cl2F5NS and a molecular weight of 288.07 g/mol It is characterized by the presence of two chlorine atoms, a pentafluorosulfur group, and an aniline moiety

Preparation Methods

The synthesis of 2,4-Dichloro-6-(pentafluorosulfur)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloroaniline with pentafluorosulfur chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2,4-Dichloro-6-(pentafluorosulfur)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives. Reagents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group may yield 2,4-dichloro-6-(pentafluorosulfur)nitrobenzene .

Scientific Research Applications

2,4-Dichloro-6-(pentafluorosulfur)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluorosulfur group can form strong interactions with electron-rich sites in biological molecules, potentially affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-6-(pentafluorosulfur)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chlorine, pentafluorosulfur, and aniline functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-6-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F5NS/c7-3-1-4(8)6(14)5(2-3)15(9,10,11,12)13/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHCGGCDNMDKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(F)(F)(F)(F)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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